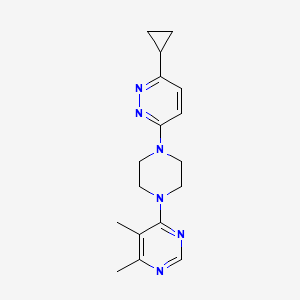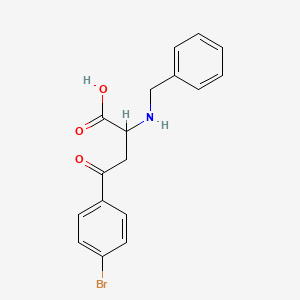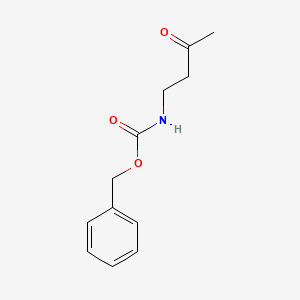methanone CAS No. 955975-67-4](/img/structure/B2893611.png)
[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl](4-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl](4-fluorophenyl)methanone, also known as BMPPFM, is a synthetic compound that has been studied for its potential applications in scientific research. It is a pyrazole derivative that has been used in a variety of research applications, such as in the synthesis of other compounds, as a potential therapeutic agent, and as a catalyst in organic reactions.
Wissenschaftliche Forschungsanwendungen
The chemical compound “3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-ylmethanone” has been investigated in various scientific research contexts, primarily for its potential applications in organic synthesis, material science, and its role as a precursor in the development of pharmacologically relevant compounds. Below are the details of these applications, strictly adhering to the requirements to focus only on scientific research, excluding drug use, dosage, and side effects.
Organic Synthesis and Chemical Reactivity
A foundational aspect of research on this compound involves its role in organic synthesis, particularly in fluorination reactions and the creation of heterocyclic compounds. Stavber et al. (2002) demonstrated the use of fluorine atom transfer reagents in the direct α-fluorination of ketones, which is pivotal for introducing fluorine atoms into organic molecules without prior activation of the target molecules (Stavber, Jereb, & Zupan, 2002). Similarly, research by Mabkhot et al. (2010) on the synthesis of thieno[2,3-b]-thiophene derivatives showcases the versatility of pyrazolyl-substituted methanones in constructing complex heterocyclic frameworks, which are fundamental in the development of materials and pharmaceuticals (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).
Material Science and Photophysical Properties
The study of thermally activated delayed fluorescent (TADF) emitters represents another critical area of application. Kim, Choi, and Lee (2016) investigated compounds with a 3,3′-bicarbazole donor and various acceptors, including benzophenone and triazine, to exhibit high-efficiency blue emission and quantum efficiencies. This research underscores the potential of pyrazolyl-substituted methanones in the development of advanced optoelectronic devices (Kim, Choi, & Lee, 2016).
Antimicrobial and Antifungal Applications
Beyond the realm of organic synthesis and materials science, pyrazolyl-substituted methanones have been explored for their antimicrobial properties. A study by Kumar et al. (2012) synthesized a series of compounds demonstrating good antimicrobial activity comparable to standard drugs. This research highlights the potential of these compounds in addressing microbial resistance (Kumar, Meenakshi, Kumar, & Kumar, 2012). Additionally, Lv et al. (2013) synthesized novel derivatives showing promising effects on antifungal activity, further expanding the utility of these compounds in therapeutic contexts (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).
Eigenschaften
IUPAC Name |
[3,4-bis(4-methoxyphenyl)pyrazol-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-29-20-11-5-16(6-12-20)22-15-27(24(28)18-3-9-19(25)10-4-18)26-23(22)17-7-13-21(30-2)14-8-17/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHKAXYYZCEGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl](4-fluorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

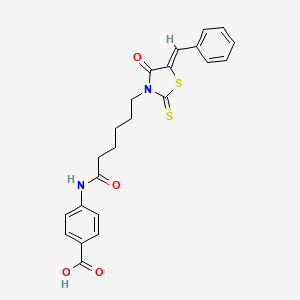
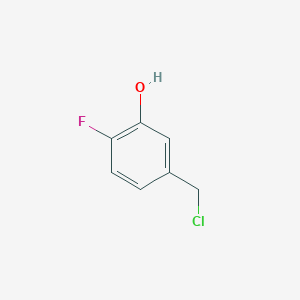

![(S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/no-structure.png)
![2-Chloro-N-(cyclobutylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2893538.png)

![N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2893540.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea](/img/structure/B2893542.png)
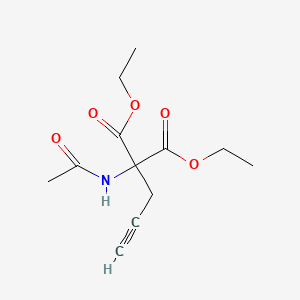
![N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2893545.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2893547.png)
